Ixazomib citrate

Descripción

This compound is the citrate salt form of ixazomib, an orally bioavailable second generation proteasome inhibitor (PI) with potential antineoplastic activity. Ixazomib inhibits the activity of the proteasome, blocking the targeted proteolysis normally performed by the proteasome, which results in an accumulation of unwanted or misfolded proteins; disruption of various cell signaling pathways may follow, resulting in the induction of apoptosis. Compared to first generation PIs, second generation PIs may have an improved pharmacokinetic profile with increased potency and less toxicity. Proteasomes are large protease complexes that degrade unneeded or damaged proteins that have been ubiquinated.

See also: Ixazomib (has active moiety).

Propiedades

IUPAC Name |

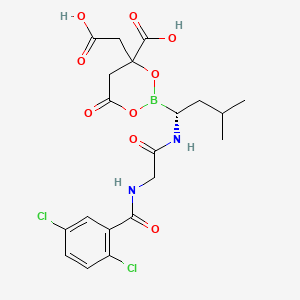

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOMYENWWXQSNW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BCl2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924652 | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239908-20-3 | |

| Record name | Ixazomib citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ixazomib citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ixazomib citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IXAZOMIB CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ixazomib Citrate in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ixazomib citrate, the first orally bioavailable proteasome inhibitor, represents a significant advancement in the management of multiple myeloma. This document provides a comprehensive technical overview of its mechanism of action, from its chemical properties and pharmacokinetics to its molecular interactions and downstream cellular consequences. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of its therapeutic effects.

Introduction: The Ubiquitin-Proteasome System in Multiple Myeloma

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby maintaining protein homeostasis. In multiple myeloma, a malignancy of plasma cells, there is a high rate of immunoglobulin production, leading to an increased load of unfolded and misfolded proteins. This makes myeloma cells particularly dependent on the UPS for survival. The 26S proteasome, the central enzyme of the UPS, is therefore a key therapeutic target.

Chemical and Pharmacokinetic Profile of this compound

This compound is a prodrug that is rapidly hydrolyzed under physiological conditions to its biologically active form, ixazomib.[1][2] Ixazomib is a boronic acid derivative.[3][4]

| Property | Value | Reference |

| Molecular Formula (Citrate) | C20H23BCl2N2O9 | [5] |

| Molecular Weight (Citrate) | 517.12 g/mol | [6] |

| Active Form | Ixazomib (MLN2238) | [4][7] |

| Molecular Formula (Active) | C14H19BCl2N2O4 | [4] |

| Molecular Weight (Active) | 361.0 g/mol | [4] |

| Administration | Oral | [1][2] |

| Bioavailability | 58% | [8][9] |

| Time to Max. Concentration (Tmax) | 1 hour | [8][10] |

| Plasma Protein Binding | 99% | [2][8] |

| Volume of Distribution (steady state) | 543 L | [8][9] |

| Terminal Half-life | 9.5 days | [9][10] |

| Metabolism | CYP and non-CYP mediated | [2][8] |

Core Mechanism of Action: Proteasome Inhibition

Ixazomib is a potent, selective, and reversible inhibitor of the 20S proteasome.[8][10] It preferentially binds to the β5 subunit of the 20S proteasome, which possesses chymotrypsin-like activity.[2][7][8] This inhibition is reversible with a dissociation half-life of 18 minutes.[2] At higher concentrations, ixazomib can also inhibit the β1 (caspase-like) and β2 (trypsin-like) subunits.[7][8]

| Parameter | Value | Target | Reference |

| IC50 | 3.4 nM | β5 subunit (chymotrypsin-like) | [8][10] |

| IC50 | 31 nM | β1 subunit (caspase-like) | [10] |

| IC50 | 3500 nM | β2 subunit (trypsin-like) | [10] |

The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling cascades that culminate in myeloma cell death.[1][11]

Caption: Ixazomib inhibits the 26S proteasome, preventing protein degradation.

Downstream Signaling Pathways and Cellular Effects

The inhibition of the proteasome by ixazomib instigates a cascade of events within the multiple myeloma cell, ultimately leading to apoptosis and cell cycle arrest.

Unfolded Protein Response (UPR) and ER Stress

The accumulation of misfolded and unfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1][11] While initially a pro-survival mechanism, sustained ER stress due to unresolved protein accumulation activates pro-apoptotic pathways.[1] A marker of this response is the upregulation of activating transcription factor-3 (ATF-3).[11]

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is constitutively active in multiple myeloma and plays a crucial role in cell survival, proliferation, and drug resistance.[12][13] The activation of NF-κB requires the proteasomal degradation of its inhibitor, IκB. By inhibiting the proteasome, ixazomib prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[8][14] Studies have shown that patients with tumors exhibiting activation of the non-canonical NF-κB pathway experience a significant clinical benefit from the addition of ixazomib to their treatment regimen.[15]

Caption: Ixazomib inhibits the NF-κB pathway by preventing IκB degradation.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of ER stress and NF-κB inhibition is the induction of apoptosis, or programmed cell death.[1][16] Ixazomib has been shown to activate caspase-8, caspase-9, and caspase-3, key executioners of the apoptotic cascade.[7] Furthermore, ixazomib can induce cell cycle arrest in myeloma cells.[16] Studies have demonstrated that ixazomib decreases cell survival and increases apoptosis in a dose- and time-dependent manner in multiple myeloma cell lines.[16][17]

Effects on the Tumor Microenvironment

Ixazomib's mechanism of action extends beyond direct effects on myeloma cells. It also impacts the bone marrow microenvironment by inhibiting cytokine secretion, suppressing the expression of adhesion molecules, and inhibiting angiogenesis.[18] This disruption of the supportive microenvironment further contributes to the anti-myeloma activity of ixazomib.

Experimental Protocols

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, the primary target of ixazomib.

Materials:

-

Whole blood or cell lysates

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Microplate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Protocol:

-

Prepare cell lysates or isolate peripheral blood mononuclear cells.

-

Incubate the lysate or cells with varying concentrations of ixazomib or a vehicle control for a specified time.

-

Add the fluorogenic substrate to each well of a microplate.

-

Add the treated cell lysates or cells to the wells.

-

Measure the fluorescence intensity over time at 37°C.

-

Calculate the rate of substrate cleavage, which is proportional to proteasome activity.

-

Express the results as percent inhibition relative to the vehicle control.[19]

Cell Viability Assay (e.g., CCK-8)

This assay determines the effect of ixazomib on the viability of multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, U-266)

-

Cell culture medium and supplements

-

Ixazomib

-

CCK-8 (Cell Counting Kit-8) or similar reagent

-

96-well plates

-

Microplate reader (450 nm absorbance)

Protocol:

-

Seed myeloma cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere or equilibrate for a few hours.

-

Treat the cells with a range of ixazomib concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[16]

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in myeloma cells following treatment with ixazomib.

Materials:

-

Multiple myeloma cell lines

-

Ixazomib

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Protocol:

-

Treat myeloma cells with desired concentrations of ixazomib for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).[16]

Caption: A generalized workflow for in vitro experiments with ixazomib.

Conclusion

This compound's mechanism of action in multiple myeloma is centered on its potent and reversible inhibition of the 20S proteasome. This targeted disruption of protein homeostasis leads to a cascade of downstream events, including the induction of the unfolded protein response, inhibition of the pro-survival NF-κB pathway, and ultimately, apoptosis of malignant plasma cells. Its oral bioavailability and manageable safety profile have established it as a valuable component of combination therapies for multiple myeloma. A thorough understanding of its intricate mechanism of action is paramount for the continued development of novel therapeutic strategies and the optimization of its clinical use.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Ixazomib - Wikipedia [en.wikipedia.org]

- 3. This compound | 1239908-20-3 [chemicalbook.com]

- 4. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C20H23BCl2N2O9 | CID 56844015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]

- 15. Clinical benefit of ixazomib plus lenalidomide‐dexamethasone in myeloma patients with non‐canonical NF‐κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ixazomib inhibits myeloma cell proliferation by targeting UBE2K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 19. Phase 1 study of ixazomib, an investigational proteasome inhibitor, in advanced non-hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ixazomib Citrate as a Proteasome Inhibitor in Cancer Research: A Technical Guide

Introduction

Ixazomib citrate, known by its trade name Ninlaro®, is a pioneering, orally bioavailable second-generation proteasome inhibitor.[1] Developed by Takeda Pharmaceutical Company, it was the first oral proteasome inhibitor to receive FDA approval in 2015 for the treatment of multiple myeloma, typically in combination with lenalidomide and dexamethasone, for patients who have received at least one prior therapy.[1][2] As a cornerstone of targeted cancer therapy, this compound's mechanism revolves around the inhibition of the ubiquitin-proteasome system (UPS), a critical pathway for protein homeostasis that is often exploited by malignant cells to sustain their rapid growth and proliferation.[3]

This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key preclinical and clinical data, outlines essential experimental protocols for its evaluation, and visualizes the core biological pathways and workflows involved in its study.

Core Mechanism of Action

This compound is a prodrug that, upon administration, rapidly hydrolyzes under physiological conditions to its biologically active form, Ixazomib (MLN2238).[2][4] Ixazomib is a potent, selective, and reversible inhibitor of the 20S proteasome, the catalytic core of the 26S proteasome complex.[2]

Its primary target is the chymotrypsin-like (β5) subunit of the 20S proteasome.[1][2] Inhibition of this site is crucial, as it is the rate-limiting step in protein degradation. At higher concentrations, Ixazomib also demonstrates inhibitory activity against the caspase-like (β1) and trypsin-like (β2) subunits.[4][5] By blocking proteasome activity, Ixazomib disrupts the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[6] This disruption of protein homeostasis triggers a cascade of events culminating in programmed cell death (apoptosis), particularly in cancer cells which are highly dependent on the proteasome for survival due to their high rate of protein synthesis and turnover.[1][6]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An evidence-based review of this compound and its potential in the treatment of newly diagnosed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. selleckchem.com [selleckchem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

understanding the pharmacokinetics and pharmacodynamics of Ixazomib citrate

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ixazomib Citrate

Introduction

This compound, the first orally administered proteasome inhibitor, is a significant therapeutic agent in the management of multiple myeloma.[1][2] It is a prodrug that rapidly hydrolyzes under physiological conditions to its biologically active form, ixazomib.[3][4][5][6] This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ixazomib, intended for researchers, scientists, and drug development professionals. The core mechanism involves the selective and reversible inhibition of the 20S proteasome, a key cellular component for protein degradation.[7][8] By disrupting protein homeostasis, particularly in cancer cells that are highly dependent on proteasome function, ixazomib induces cellular stress, leading to apoptosis.[1][9]

Pharmacokinetics

The pharmacokinetic profile of ixazomib has been extensively characterized through numerous clinical studies. It is described by a three-compartment model with first-order linear absorption.[3][10]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ixazomib after oral administration.

| Parameter | Value | Notes | Citations |

| Absorption | |||

| Median Time to Maximum Plasma Concentration (Tmax) | ~1 hour | Rapid absorption post-dose. | [2][3][8][11][12] |

| Absolute Oral Bioavailability | 58% | Based on population PK analysis. | [2][7][8][11][13][14] |

| Food Effect (High-Fat Meal) | ↓ 28% in AUC, ↓ 69% in Cmax | Administration is recommended on an empty stomach (at least 1 hour before or 2 hours after food). | [7][10][13][14] |

| Distribution | |||

| Steady-State Volume of Distribution (Vss) | 543 L | Indicates wide tissue distribution. | [2][7][11][13][14] |

| Plasma Protein Binding | 99% | Highly bound, primarily to serum albumin. | [3][14][15] |

| Blood-to-Plasma Ratio | 10 | Suggests extensive partitioning into red blood cells. | [7] |

| Metabolism | |||

| Primary Clearance Mechanism | Metabolism | Primarily cleared via metabolic pathways rather than direct excretion of unchanged drug. | [3][10][12] |

| Metabolic Pathways | Multiple CYP and non-CYP proteins | At high concentrations, metabolism involves CYP3A4 (42%), CYP1A2 (26%), and others. Non-CYP pathways are the major contributors at clinical concentrations. | [8][15][16] |

| Elimination | |||

| Systemic Clearance | 1.86 L/h | Low clearance drug. | [12][13][14][16] |

| Terminal Half-Life (t1/2) | 9.5 days | Long half-life supports weekly dosing. | [10][11][12][13][16] |

| Routes of Excretion | 62% in urine, 22% in feces | Based on a mass balance study with radiolabeled ixazomib. | [2][12][13][14][15] |

| Unchanged Drug in Urine | < 3.5% | Indicates extensive metabolism prior to excretion. | [12][14][15][17] |

Experimental Protocols: Pharmacokinetic Studies

1. Mass Balance, Absorption, Distribution, Metabolism, and Excretion (ADME) Study

-

Objective: To characterize the mass balance, routes of excretion, and metabolic fate of ixazomib.

-

Methodology: A phase I, open-label study was conducted in patients with advanced solid tumors.[15][17]

-

Dosing: Patients received a single oral solution dose of [14C]-ixazomib (e.g., 4.1 mg containing ~500 nCi total radioactivity).[15][17]

-

Sample Collection: Blood, urine, and fecal samples were collected at predefined intervals for an extended period (e.g., 35 days) to capture the full excretion profile.[14][15]

-

Analysis of Total Radioactivity (TRA): Accelerator Mass Spectrometry (AMS) was used to determine TRA in urine, feces, whole blood, and plasma samples, enabling high sensitivity over a long duration.[15]

-

Analysis of Unchanged Ixazomib: Plasma and urine concentrations of the parent drug were measured using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) assay.[15]

-

2. Plasma Concentration and Protein Binding Assays

-

Objective: To quantify ixazomib concentrations in plasma and determine the extent of plasma protein binding.

-

Methodology:

-

Sample Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA) and centrifuged to obtain plasma.

-

LC/MS/MS Assay: A validated LC/MS/MS method is used for quantification.[18][19]

-

Chromatography: A reverse-phase column (e.g., Fortis Phenyl, 2.1 × 50 mm, 5-μm) is used for separation.[18][19]

-

Detection: Multiple reaction monitoring (MRM) is used to detect mass transition pairs for ixazomib (e.g., 343.1 → 109.0 m/z) and an internal standard (e.g., 13C9-ixazomib).[13][18][19]

-

Quantitation Range: The assay is linear over a concentration range of 0.5–500 ng/mL.[13][15][18]

-

-

Protein Binding Assay: The assay is conducted using rapid equilibrium dialysis (RED).[18][19] Predose plasma samples are spiked with ixazomib and dialyzed against a buffer solution. The concentrations in the plasma and buffer compartments are then measured by LC/MS/MS to calculate the fraction bound.[18]

-

Pharmacodynamics

Mechanism of Action

Ixazomib is a potent, selective, and reversible inhibitor of the 20S proteasome.[3][7] The ubiquitin-proteasome pathway is the primary nonlysosomal route for degrading damaged or unneeded proteins, which is critical for cellular homeostasis.[20] In cancer cells, particularly multiple myeloma cells which produce large amounts of abnormal proteins, this pathway is essential for survival.[3][9]

Ixazomib preferentially binds to and inhibits the β5 chymotrypsin-like proteolytic site of the 20S proteasome.[1][3] This inhibition disrupts protein degradation, leading to an accumulation of misfolded and ubiquitinated proteins.[9][21] The resulting cellular stress triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[9][20] When this stress is prolonged and cannot be resolved, it initiates apoptotic signaling cascades, ultimately leading to programmed cell death.[8][9][20] This process involves the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways and the upregulation of tumor suppressor proteins like p53.[20][21]

Data Presentation: Proteasome Inhibition

The following table summarizes the in vitro inhibitory potency of ixazomib against the different proteolytic subunits of the 20S proteasome.

| Proteasome Subunit | Catalytic Activity | IC50 (nmol/L) | Notes | Citations |

| β5 | Chymotrypsin-like | 3.4 | Primary target of ixazomib. | [3][7] |

| β1 | Caspase-like | 31 | ~10-fold less potent than for β5. | [3] |

| β2 | Trypsin-like | 3500 | ~1000-fold less potent than for β5. | [3] |

Experimental Protocols: Pharmacodynamic Studies

1. Proteasome Subunit Activity Assay

-

Objective: To measure the inhibitory effect of ixazomib on specific proteasome subunits.

-

Methodology:

-

Protein Extraction: Protein extracts are prepared from leukemic cell lines or primary patient cells and diluted to a standard concentration (e.g., 200 µg/mL).[22]

-

Incubation: Extracts are plated in 96-well plates and incubated with a range of ixazomib concentrations.[22]

-

Reaction Initiation: A subunit-specific fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for the β5 subunit) is added to initiate the reaction at 37°C.[22]

-

Measurement: The formation of the fluorescent product (e.g., AMC) is monitored kinetically over time (e.g., 2 hours) using a plate reader.[22]

-

Calculation: The rate of product formation in the presence of the inhibitor is compared to the uninhibited control to determine the percent inhibition and subsequently calculate the IC50 value.[22]

-

2. Cell Growth Inhibition Assay (MTT Assay)

-

Objective: To determine the in vitro cytotoxicity of ixazomib against cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., multiple myeloma cell lines) are seeded into 96-well plates.

-

Drug Treatment: Cells are treated with a range of ixazomib concentrations and incubated for a specified period (e.g., 4 days).[22]

-

MTT Addition: 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation: The absorbance is proportional to the number of viable cells. The drug concentration that inhibits 50% of cell growth compared to untreated controls is defined as the IC50.[22]

-

Conclusion

This compound exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption, extensive distribution, and clearance primarily through metabolism.[10][12] Its long half-life is conducive to a convenient weekly dosing schedule.[11][16] The pharmacodynamics are defined by potent and selective inhibition of the proteasome's β5 subunit, which triggers a cascade of events culminating in the apoptotic death of myeloma cells.[1][3] The detailed understanding of these PK/PD relationships, elucidated through specific experimental protocols, is fundamental for its clinical application, informing appropriate dosing strategies and the management of patients with multiple myeloma.[10]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Ixazomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Population pharmacokinetic/pharmacodynamic joint modeling of ixazomib efficacy and safety using data from the pivotal phase III TOURMALINE‐MM1 study in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. drugs.com [drugs.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetic drug evaluation of this compound for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iris.unito.it [iris.unito.it]

- 13. Population Pharmacokinetic Analysis of Ixazomib, an Oral Proteasome Inhibitor, Including Data from the Phase III TOURMALINE-MM1 Study to Inform Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A phase I study to assess the mass balance, excretion, and pharmacokinetics of [14C]-ixazomib, an oral proteasome inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of ixazomib, an oral proteasome inhibitor, in solid tumour patients with moderate or severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dovepress.com [dovepress.com]

- 21. ovid.com [ovid.com]

- 22. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Apoptosis-Inducing Effects of Ixazomib Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib citrate (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant anti-neoplastic activity in various cancers, most notably multiple myeloma.[1][2] Its primary mechanism of action involves the reversible inhibition of the chymotrypsin-like (β5) subunit of the 20S proteasome, a critical component of the ubiquitin-proteasome system responsible for the degradation of cellular proteins.[2][3] Disruption of this pathway leads to the accumulation of ubiquitinated proteins, triggering a cascade of cellular stress responses that culminate in programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the in vitro studies elucidating the apoptosis-inducing effects of this compound, with a focus on key signaling pathways, experimental methodologies, and quantitative data.

Core Mechanism of Action: Proteasome Inhibition and Apoptosis Induction

This compound is a prodrug that rapidly hydrolyzes to its active form, Ixazomib (MLN2238), in aqueous solutions.[3][4] Ixazomib exhibits high selectivity and potency for the β5 subunit of the proteasome, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3][5] Inhibition of the proteasome disrupts cellular homeostasis by preventing the degradation of key regulatory proteins, leading to cell cycle arrest and the activation of apoptotic pathways.[1][4] In vitro studies have consistently shown that Ixazomib induces apoptosis in a time- and concentration-dependent manner across a range of cancer cell lines.[4][6]

Key Signaling Pathways in Ixazomib-Induced Apoptosis

Several interconnected signaling pathways are implicated in the pro-apoptotic effects of Ixazomib. These pathways are often initiated by the cellular stress resulting from proteasome inhibition.

Caspase-Dependent Apoptosis

A central mechanism of Ixazomib-induced apoptosis is the activation of the caspase cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are engaged.

-

Intrinsic Pathway: Ixazomib treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway.[1] This is often accompanied by the upregulation of pro-apoptotic Bcl-2 family members like NOXA and PUMA.[7]

-

Extrinsic Pathway: The extrinsic pathway is also activated, as evidenced by the cleavage and activation of caspase-8.[8]

-

Executioner Caspases: Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[1]

Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of misfolded and unfolded proteins due to proteasome inhibition triggers the Unfolded Protein Response (UPR), a state of endoplasmic reticulum (ER) stress.[9][10] Key markers of ER stress, such as GRP78, ATF6, and the phosphorylation of PERK and eIF2α, are upregulated following Ixazomib treatment.[10][11][12] Prolonged ER stress activates pro-apoptotic components of the UPR, including the transcription factor CHOP, which can further promote apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting tumor growth. Proteasome inhibitors like Ixazomib block the degradation of IκBα, an inhibitor of NF-κB.[1] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.

c-Myc/NOXA Signaling Pathway

Recent studies have highlighted the role of the c-Myc oncogene in sensitizing cancer cells to proteasome inhibitors. Ixazomib has been shown to upregulate the expression of c-Myc, which in turn transcriptionally activates the pro-apoptotic BH3-only protein NOXA.[13][14][15][16] This c-Myc/NOXA axis appears to be a critical determinant of Ixazomib-induced apoptosis in certain cancer types.[15]

Data Presentation: Quantitative Analysis of Ixazomib's Effects

The following tables summarize quantitative data from various in vitro studies on Ixazomib, providing a comparative overview of its potency and apoptotic efficacy across different cancer cell lines.

Table 1: IC50 Values of Ixazomib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (h) | Reference |

| Jurkat | T-cell Leukemia | ~10-20 | 48 | [17] |

| L540 | Hodgkin Lymphoma | ~5-15 | 72 | [18] |

| L428 | Hodgkin Lymphoma | ~20-40 | 72 | [18] |

| RPMI-8226 | Multiple Myeloma | ~15-30 | 24 | [4][6] |

| U-266 | Multiple Myeloma | ~10-20 | 24 | [4][6] |

| CEM/WT | Acute Lymphoblastic Leukemia | ~20 | 96 | [19] |

| THP-1/WT | Acute Monocytic Leukemia | ~40 | 96 | [19] |

| KMS-20 | Multiple Myeloma | ~5 | 72 | [20] |

| KMS-26 | Multiple Myeloma | ~15 | 72 | [20] |

| KMS-28BM | Multiple Myeloma | ~10 | 72 | [20] |

| KRIB | Osteosarcoma | >30 | 48 | [21] |

| 143B | Osteosarcoma | >30 | 48 | [21] |

| SW1222 | Colorectal Cancer | >12 | 72 | [22] |

| LS174T | Colorectal Cancer | >24 | 72 | [22] |

| Calu-6 | Lung Carcinoma | 9.7 | Not Specified | [23] |

Table 2: Apoptosis Rates Induced by Ixazomib in Cancer Cell Lines

| Cell Line | Ixazomib Concentration (nM) | Treatment Duration (h) | Apoptosis Rate (% Annexin V+) | Reference |

| RPMI-8226 | 30 | 24 | Significant Increase | [4][6] |

| U-266 | 20 | 24 | Significant Increase | [4][6] |

| CEM/WT | 20-100 | 24 | 43-94% | [19] |

| THP-1/WT | 20-100 | 24 | 39-83% | [19] |

| RC | 50 | 48 | ~40% | [24] |

| MZ | 50 | 48 | ~35% | [24] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. The following sections outline the core protocols used to assess the apoptosis-inducing effects of Ixazomib.

Cell Viability Assays (MTT/MTS)

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product.[25][26][27]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[26][28]

-

Drug Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).[22][28]

-

Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate for 1-4 hours at 37°C.[25][27]

-

Solubilization (MTT only): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[25][28]

-

Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[25][28]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[29][30][31][32]

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the viability assay.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like Accutase.[31]

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. This technique is essential for examining the activation of caspases (by detecting their cleaved forms) and changes in the expression of other apoptosis-related proteins.[33][34][35]

Protocol:

-

Cell Lysis: After treatment with Ixazomib, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, cleaved PARP, GRP78, p-eIF2α, c-Myc, NOXA).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: High-level overview of Ixazomib-induced apoptosis pathways.

Caption: General experimental workflow for in vitro studies.

Caption: Inhibition of the NF-κB pathway by Ixazomib.

Conclusion

In vitro studies have robustly demonstrated that this compound is a potent inducer of apoptosis in a wide array of cancer cell lines. Its mechanism is multifaceted, primarily stemming from the inhibition of the 20S proteasome, which leads to the activation of intrinsic and extrinsic caspase pathways, induction of ER stress, and modulation of key survival pathways such as NF-κB and c-Myc/NOXA. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future in vitro studies could focus on elucidating the mechanisms of resistance and exploring synergistic combinations with other anti-cancer agents to enhance its apoptotic efficacy.

References

- 1. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancercareontario.ca [cancercareontario.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Caspase-Dependent HMGB1 Release from Macrophages Participates in Peripheral Neuropathy Caused by Bortezomib, a Proteasome-Inhibiting Chemotherapeutic Agent, in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Looking into Endoplasmic Reticulum Stress: The Key to Drug-Resistance of Multiple Myeloma? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endoplasmic reticulum stress induces autophagy and apoptosis while inhibiting proliferation and drug resistance in multiple myeloma through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. c-MYC expression and maturity phenotypes are associated with outcome benefit from addition of ixazomib to lenalidomide-dexamethasone in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tumor cell-selective regulation of NOXA by c-MYC in response to proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tumor cell-selective regulation of NOXA by c-MYC in response to proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Myc regulates aggresome formation, the induction of Noxa, and apoptosis in response to the combination of bortezomib and SAHA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IN VIVO ACTIVITY OF THE SECOND-GENERATION PROTEASOME INHIBITOR IXAZOMIB AGAINST PEDIATRIC T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteasomal Inhibition by Ixazomib Induces CHK1 and MYC Dependent Cell Death in T-Cell and Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Proteasome Inhibitor Ixazomib Inhibits the Formation and Growth of Pulmonary and Abdominal Osteosarcoma Metastases in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. selleckchem.com [selleckchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. texaschildrens.org [texaschildrens.org]

- 27. physiology.elte.hu [physiology.elte.hu]

- 28. bds.berkeley.edu [bds.berkeley.edu]

- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. bosterbio.com [bosterbio.com]

- 31. bdbiosciences.com [bdbiosciences.com]

- 32. documents.thermofisher.com [documents.thermofisher.com]

- 33. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 35. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Cytotoxicity of Ixazomib and Lenalidomide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of the proteasome inhibitor Ixazomib and the immunomodulatory agent Lenalidomide has emerged as a cornerstone of therapy for multiple myeloma. This technical guide provides an in-depth overview of the synergistic cytotoxic effects of this combination, focusing on the underlying molecular mechanisms, experimental validation, and relevant clinical outcomes. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working in oncology and hematology.

Core Molecular Mechanisms of Synergy

The synergistic anti-myeloma activity of Ixazomib and Lenalidomide is not attributed to a single mechanism but rather to a convergence of effects on several critical cellular pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) signaling cascade and the Unfolded Protein Response (UPR).

1. Dual Inhibition of the NF-κB Pathway:

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival. In multiple myeloma, constitutive activation of the NF-κB pathway is a key driver of tumor cell growth and resistance to therapy.

-

Ixazomib's Role: As a proteasome inhibitor, Ixazomib blocks the degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[1]

-

Lenalidomide's Role: Lenalidomide exerts its anti-myeloma effects in part by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] These transcription factors are critical for myeloma cell survival, and their degradation contributes to the inhibition of NF-κB signaling.[1]

The combination of Ixazomib and Lenalidomide results in a more profound and sustained inhibition of the NF-κB pathway than either agent alone, leading to enhanced apoptosis of myeloma cells. Clinical benefit has been observed in myeloma tumors with increased non-canonical NF-κB pathway activity when treated with the combination of ixazomib, lenalidomide, and dexamethasone.[5][6]

2. Induction of the Unfolded Protein Response (UPR):

Multiple myeloma cells are professional secretory cells, producing large quantities of monoclonal immunoglobulins. This high protein synthesis rate places a significant burden on the endoplasmic reticulum (ER), making these cells particularly vulnerable to disruptions in protein homeostasis and reliant on the UPR for survival.

-

Ixazomib's Role: By inhibiting the proteasome, Ixazomib leads to the accumulation of misfolded and ubiquitinated proteins within the cell, including in the ER. This accumulation induces significant ER stress and triggers the UPR.

-

Lenalidomide's Role: Recent studies suggest that Lenalidomide can also induce the UPR. The combination of both agents leads to an enhanced and sustained activation of the UPR, as evidenced by the accumulation of misfolded proteins and the activation of ER stress sensors.[7]

This collaborative induction of the UPR ultimately overwhelms the cell's adaptive capacity, leading to the activation of pro-apoptotic pathways and synergistic cell killing.[7]

Quantitative Analysis of Synergy

The synergistic interaction between Ixazomib and Lenalidomide has been demonstrated in preclinical studies. While specific IC50 and Combination Index (CI) values are highly dependent on the cell line and experimental conditions, the following table summarizes representative data from clinical trials that underscore the enhanced efficacy of the combination therapy. The Chou-Talalay method is a standard for quantifying synergy, where a CI value less than 1 indicates a synergistic effect.

| Clinical Study | Treatment Arms | Metric | Result | Significance |

| TOURMALINE-MM1 | Ixazomib + Lenalidomide + Dexamethasone (IRd) vs. Placebo + Lenalidomide + Dexamethasone (Rd) | Median Progression-Free Survival (PFS) | 20.6 months (IRd) vs. 14.7 months (Rd) | Hazard Ratio = 0.74, p=0.012 |

| TOURMALINE-MM1 | IRd vs. Rd | Overall Response Rate (ORR) | 78.3% (IRd) vs. 71.5% (Rd) | OR=1.44; p=0.035 |

| TOURMALINE-MM1 | IRd vs. Rd | Complete Response (CR) | 11.7% (IRd) vs. 6.6% (Rd) | OR=1.87; p=0.019 |

| Real-world study | IRd vs. Rd | Median Progression-Free Survival (PFS) | 17.5 months (IRD) vs. 12.5 months (RD) | p = 0.013[8] |

| Real-world study | IRd vs. Rd | ≥Very Good Partial Response (VGPR) | 38.1% (IRD) vs. 26.3% (RD) | p = 0.028[8] |

| REMIX Study | Ixazomib + Lenalidomide + Dexamethasone (IXA-Rd) | Median Progression-Free Survival (mPFS) | 19.1 months | Real-world effectiveness |

| REMIX Study | IXA-Rd | Overall Response Rate (ORR) | 73.1% | Real-world effectiveness |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic cytotoxic effects of Ixazomib and Lenalidomide.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Ixazomib and Lenalidomide, alone and in combination, on multiple myeloma cell lines (e.g., MM.1S, RPMI-8226).

Materials:

-

Multiple myeloma cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Ixazomib and Lenalidomide stock solutions (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of Ixazomib and Lenalidomide in culture medium. For combination studies, a fixed-ratio (e.g., based on the ratio of their individual IC50 values) or a matrix of concentrations should be used. Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination using non-linear regression analysis. For synergy analysis, calculate the Combination Index (CI) using the Chou-Talalay method.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in multiple myeloma cells treated with Ixazomib and Lenalidomide.

Materials:

-

Multiple myeloma cells

-

Ixazomib and Lenalidomide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Ixazomib, Lenalidomide, or the combination at desired concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Western Blot Analysis for Signaling Pathways

This protocol is for examining the effects of Ixazomib and Lenalidomide on the NF-κB and UPR pathways.

Materials:

-

Treated multiple myeloma cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-ATF4, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDC membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synergistic mechanisms of Ixazomib and Lenalidomide.

Caption: Workflow for assessing drug synergy in vitro.

Caption: Logic of the Chou-Talalay method for synergy.

References

- 1. Clinical benefit of ixazomib plus lenalidomide‐dexamethasone in myeloma patients with non‐canonical NF‐κB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. mdpi.com [mdpi.com]

- 4. Network meta-analysis of efficacy of ixazomib, lenalidomide, and dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. researchgate.net [researchgate.net]

The Impact of Ixazomib Citrate on the Multiple Myeloma Bone Marrow Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. A hallmark of MM is the development of osteolytic bone lesions, resulting from a disruption of the delicate balance between bone resorption by osteoclasts and bone formation by osteoblasts. The bone marrow microenvironment (BMM) plays a crucial role in the pathogenesis of MM, fostering tumor growth, survival, and drug resistance. Ixazomib citrate, the first oral proteasome inhibitor, has demonstrated significant anti-myeloma activity and has also been shown to favorably modulate the BMM. This technical guide provides an in-depth analysis of the preclinical and clinical data on the effects of this compound on the key cellular components of the myeloma BMM, including osteoclasts, osteoblasts, endothelial cells, and immune cells. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this area.

Effects on Bone Remodeling

This compound exerts a dual beneficial effect on myeloma-associated bone disease by inhibiting osteoclast activity and promoting osteoblast function.

Inhibition of Osteoclastogenesis and Bone Resorption

Preclinical studies have demonstrated that ixazomib is a potent inhibitor of osteoclast formation and function.[1][2][3] This inhibition is mediated, at least in part, through the suppression of the NF-κB signaling pathway, a critical regulator of osteoclast differentiation.[1][2]

Quantitative Data on Osteoclast Inhibition by Ixazomib:

| Parameter | Cell Type | Ixazomib Concentration | Result | Reference |

| RANK mRNA Expression | Human Monocytes | 1 nM | Significant decrease | [1] |

| CTSK mRNA Expression | Human Monocytes | 1 nM | Significant decrease | [1] |

| MMP9 mRNA Expression | Human Monocytes | 1 nM | Significant decrease | [1] |

| CHI3L1 mRNA Expression | Human Monocytes | 1 nM | Significant decrease | [1] |

| TRAP-positive Multinucleated Cells | Human Monocytes | 1 nM | Undetectable | [1] |

| CHIT1 Enzymatic Activity | Human Monocytes | 1 nM | Significant reduction | [1] |

Stimulation of Osteoblastogenesis and Bone Formation

In addition to its anti-resorptive effects, ixazomib has been shown to promote the differentiation and function of osteoblasts, the cells responsible for new bone formation.[2][3] This anabolic effect is linked to the activation of the Sonic Hedgehog (SHH) signaling pathway.[1][3]

Quantitative Data on Osteoblast Stimulation by Ixazomib:

| Parameter | Cell Type | Ixazomib Concentration | Result | Reference |

| BMP2 mRNA Expression | Human Mesenchymal Stem Cells (MSCs) | Not specified | Significant increase | [1] |

| RUNX2 mRNA Expression | Human Mesenchymal Stem Cells (MSCs) | Not specified | Significant increase | [1] |

| SPARC mRNA Expression | Human Mesenchymal Stem Cells (MSCs) | Not specified | Significant increase | [1] |

| Alizarin Red Staining (Mineralization) | Human Mesenchymal Stem Cells (MSCs) | Not specified | Increased | [1] |

| GLI1 Nuclear Translocation | Human Mesenchymal Stem Cells (MSCs) | Not specified | Robustly induced | [1] |

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis in multiple myeloma. Ixazomib has been shown to possess anti-angiogenic properties, further contributing to its anti-myeloma activity by disrupting the tumor's blood supply.[4]

Quantitative Data on Angiogenesis Inhibition by Ixazomib:

Modulation of the Immune Microenvironment

The bone marrow of multiple myeloma patients is characterized by a complex and often immunosuppressive immune microenvironment. While the direct effects of ixazomib on specific immune cell subsets in the bone marrow are still being fully elucidated, proteasome inhibitors, in general, are known to modulate immune function.

Impact of Ixazomib on Bone Marrow Immune Cells:

Specific quantitative data on the percentage change of T-cell subsets, NK cells, or other immune cells in the bone marrow of myeloma patients following ixazomib treatment was not available in the provided search results. Further research is needed to fully characterize these effects.

Signaling Pathways Modulated by Ixazomib in the BMM

NF-κB Signaling Pathway in Osteoclasts

Ixazomib inhibits the proteasome, leading to the accumulation of IκBα, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes essential for osteoclast differentiation and survival.

Caption: Ixazomib inhibits NF-κB signaling in osteoclasts.

Sonic Hedgehog (SHH) Signaling Pathway in Osteoblasts

Ixazomib promotes osteoblast differentiation by activating the canonical SHH signaling pathway. It has been shown to bind to the Smoothened (SMO) receptor, leading to the nuclear translocation of the transcription factor GLI1 and subsequent expression of osteogenic genes.[1][3]

Caption: Ixazomib activates the Sonic Hedgehog pathway in osteoblasts.

Experimental Protocols

In Vitro Osteoclastogenesis Assay

This protocol describes the differentiation of human peripheral blood mononuclear cells (PBMCs) into osteoclasts and the assessment of ixazomib's inhibitory effect.

Workflow:

Caption: Workflow for in vitro osteoclastogenesis assay.

Detailed Methodology:

-

Cell Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate in α-MEM supplemented with 10% FBS.

-

Differentiation Induction: Add M-CSF (25 ng/mL) and RANKL (50 ng/mL) to the culture medium to induce osteoclast differentiation.

-

Ixazomib Treatment: Add this compound at desired concentrations (e.g., 0.1 nM to 100 nM) to the culture medium at the time of differentiation induction.

-

Culture Maintenance: Replace the medium with fresh medium containing M-CSF, RANKL, and ixazomib every 3 days.

-

TRAP Staining: After 14-21 days of culture, fix the cells with 4% paraformaldehyde and stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a light microscope.

In Vitro Osteoblast Differentiation Assay

This protocol outlines the differentiation of human mesenchymal stem cells (MSCs) into osteoblasts and the evaluation of ixazomib's stimulatory effect.

Workflow:

Caption: Workflow for in vitro osteoblast differentiation assay.

Detailed Methodology:

-

Cell Culture: Culture human MSCs in α-MEM supplemented with 10% FBS until they reach confluency.

-

Differentiation Induction: Replace the growth medium with osteogenic induction medium (α-MEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).

-

Ixazomib Treatment: Add this compound at desired concentrations to the osteogenic medium.

-

Culture Maintenance: Change the medium every 3-4 days for 21 days.

-

Alkaline Phosphatase (ALP) Activity Assay: At day 14, lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay.

-

Alizarin Red S Staining: At day 21, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, indicative of matrix mineralization.

-

qRT-PCR: At various time points, extract total RNA, reverse transcribe to cDNA, and perform quantitative real-time PCR to measure the expression of osteogenic marker genes such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).

In Vitro Angiogenesis (Tube Formation) Assay

This protocol describes the assessment of ixazomib's anti-angiogenic potential using a human umbilical vein endothelial cell (HUVEC) tube formation assay.

Workflow:

Caption: Workflow for in vitro angiogenesis assay.

Detailed Methodology:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed HUVECs (1-2 x 10^4 cells/well) in EGM-2 medium onto the solidified Matrigel.

-

Ixazomib Treatment: Add this compound at various concentrations to the wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

Visualization and Imaging: Visualize the formation of capillary-like structures (tubes) using an inverted microscope and capture images.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Conclusion

This compound demonstrates a multifaceted impact on the multiple myeloma bone marrow microenvironment. Its ability to concurrently inhibit osteoclast-mediated bone resorption and stimulate osteoblast-driven bone formation positions it as a valuable therapeutic agent for managing myeloma bone disease. Furthermore, its anti-angiogenic properties and potential to modulate the immune microenvironment contribute to its overall anti-myeloma efficacy. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a resource for researchers and drug development professionals to further investigate the intricate mechanisms of ixazomib and to develop novel therapeutic strategies that target the supportive niche of multiple myeloma. Continued research is warranted to fully elucidate the quantitative effects of ixazomib on the various cellular components of the BMM and to translate these preclinical findings into improved clinical outcomes for patients with multiple myeloma.

References

The Selective Targeting of the 20S Proteasome's β5 Subunit by Ixazomib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib (Ninlaro®) is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma.[1] Its mechanism of action involves the reversible inhibition of the 20S proteasome, a critical cellular component responsible for the degradation of ubiquitinated proteins.[2][3][4] This targeted inhibition disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn induces endoplasmic reticulum (ER) stress, triggers the unfolded protein response (UPR), and ultimately results in cancer cell apoptosis.[2] A key characteristic of Ixazomib is its remarkable selectivity for the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. This technical guide provides an in-depth analysis of the selectivity of Ixazomib, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Ixazomib's Selectivity

The potency and selectivity of Ixazomib have been quantified through the determination of its half-maximal inhibitory concentration (IC50) against the three catalytic subunits of the 20S proteasome: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). The data clearly demonstrates a strong preference for the β5 subunit.

| Proteasome Subunit | Catalytic Activity | Ixazomib IC50 (nmol/L) | Reference |

| β5 | Chymotrypsin-like | 3.4 | [3] |

| β1 | Caspase-like | 31 | [3] |

| β2 | Trypsin-like | 3500 | [3] |

Table 1: IC50 values of Ixazomib for the catalytic subunits of the 20S proteasome.

In addition to its high potency against the β5 subunit, Ixazomib's binding kinetics are characterized by a faster dissociation rate compared to the first-generation proteasome inhibitor, Bortezomib.

| Proteasome Inhibitor | Proteasome Dissociation Half-life (t½) | Reference |

| Ixazomib | 18 minutes | [3] |

| Bortezomib | 110 minutes | [3] |

Table 2: Comparison of proteasome dissociation half-life for Ixazomib and Bortezomib.

Experimental Protocols

The determination of Ixazomib's selectivity and potency relies on robust and reproducible experimental methodologies. The following sections detail the protocols for key assays used in these investigations.

Proteasome Activity Assay using Fluorogenic Substrates

This assay is a fundamental method for determining the inhibitory activity of compounds against the specific catalytic subunits of the proteasome.

Objective: To measure the IC50 values of Ixazomib for the β1, β2, and β5 subunits of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Fluorogenic peptide substrates:

-

For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

For β1 (Caspase-like): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)

-

For β2 (Trypsin-like): Boc-LRR-AMC (Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin)

-

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Ixazomib (serially diluted in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of purified 20S proteasome in assay buffer.

-

Prepare serial dilutions of Ixazomib in DMSO, and then further dilute in assay buffer to the desired final concentrations.

-

In a 96-well black microplate, add the assay buffer, the purified 20S proteasome, and the various concentrations of Ixazomib or vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.

-

Initiate the enzymatic reaction by adding the specific fluorogenic peptide substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Continue to monitor the fluorescence at regular intervals for a set period (e.g., 60-120 minutes) at 37°C.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each inhibitor concentration.

-

Plot the percentage of proteasome inhibition against the logarithm of the Ixazomib concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell-Based Proteasome Activity Assay (e.g., Proteasome-Glo™ Cell-Based Assay)

This assay measures proteasome activity directly within living cells, providing a more physiologically relevant assessment of inhibitor potency.

Objective: To determine the cellular potency of Ixazomib in inhibiting the chymotrypsin-like activity of the proteasome.

Materials:

-

Cancer cell line (e.g., multiple myeloma cell line)

-

Cell culture medium and reagents

-

Proteasome-Glo™ Cell-Based Assay kit (containing a luminogenic proteasome substrate, e.g., Suc-LLVY-aminoluciferin, and a thermostable luciferase)

-

Ixazomib (serially diluted in cell culture medium)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Seed the cancer cells in a 96-well white, opaque microplate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Ixazomib or vehicle control for a specified duration (e.g., 1-2 hours).

-

Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.

-

Add the Proteasome-Glo™ reagent to each well of the microplate. This reagent permeabilizes the cells and provides the luminogenic substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for substrate cleavage and the luciferase reaction.

-

Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the proteasome activity.

-

Calculate the percentage of proteasome inhibition for each Ixazomib concentration relative to the vehicle-treated cells.

-

Plot the percentage of inhibition against the logarithm of the Ixazomib concentration and determine the IC50 value.

Visualizing the Impact of Ixazomib

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of a proteasome inhibitor.

Caption: Workflow for IC50 determination of Ixazomib.

Signaling Pathway: Ixazomib-Induced Unfolded Protein Response

Inhibition of the β5 subunit of the proteasome by Ixazomib leads to the accumulation of ubiquitinated proteins, causing ER stress and activating the Unfolded Protein Response (UPR). One of the key branches of the UPR involves the PERK pathway, which ultimately leads to apoptosis in cancer cells.

Caption: Ixazomib-induced UPR signaling pathway.

Conclusion

The data and experimental methodologies presented in this technical guide underscore the high selectivity of Ixazomib for the β5 subunit of the 20S proteasome. This preferential binding is a key determinant of its therapeutic mechanism, leading to the targeted induction of apoptosis in cancer cells. A thorough understanding of these principles is crucial for researchers and drug development professionals working to advance proteasome inhibitor-based therapies. The provided protocols and diagrams serve as a valuable resource for investigating the intricate interactions between proteasome inhibitors and their cellular targets.

References

Early-Stage Research of Ixazomib Citrate in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ixazomib citrate (trade name NINLARO®) is an oral, potent, and reversible proteasome inhibitor.[1] While its primary approval is for the treatment of multiple myeloma in combination with other therapies, a growing body of early-stage research is exploring its potential efficacy in a variety of solid tumors.[2][3] This technical guide provides a comprehensive overview of the preclinical and early clinical research on this compound in solid tumors, focusing on quantitative data, experimental methodologies, and the core signaling pathways involved in its mechanism of action.

This compound is a prodrug that rapidly hydrolyzes to its biologically active form, ixazomib (MLN2238).[4] Ixazomib selectively inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, a critical component of the ubiquitin-proteasome system that regulates intracellular protein homeostasis.[1][5] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting downstream signaling pathways and ultimately inducing apoptosis in cancer cells.[6] Preclinical studies have demonstrated its antiproliferative activity in various tumor cell lines and antitumor effects in xenograft models of solid tumors.[7]

Quantitative Data from Preclinical and Early-Phase Studies

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, as well as early-phase clinical trials of ixazomib in various solid tumors.

Table 1: In Vitro Efficacy of Ixazomib in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| H460 | Lung Cancer | LD50 | 4-58 nM | [8] |

| A375 | Lung Cancer | LD50 | 4-58 nM | [8] |

| HCT-116 | Colon Cancer | LD50 | 4-58 nM | [8] |

| HT-29 | Colon Cancer | LD50 | 4-58 nM | [8] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | IC50 (48h) | ~25 nM | [3] |